molecular formula C17H22O B14577291 Heptadeca-2,9,16-triene-4,6-diyn-1-ol CAS No. 61102-22-5

Heptadeca-2,9,16-triene-4,6-diyn-1-ol

Cat. No.: B14577291
CAS No.: 61102-22-5
M. Wt: 242.36 g/mol
InChI Key: YIVFXIIHTUAIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadeca-2,9,16-triene-4,6-diyn-1-ol is a naturally occurring organic compound belonging to the class of long-chain fatty alcohols . It features a C17 carbon chain with a distinctive structure containing multiple unsaturations, including two triple bonds (diyn) and three double bonds (triene), and is terminated by a hydroxyl group (-ol) . With the molecular formula C17H22O and a molecular weight of 242.36 g/mol, it is classified as a polyacetylenoid, a large group of compounds derived from fatty acids that are predominantly found in higher plant families such as Apiaceae and Araliaceae . Polyacetylenoids as a class have attracted significant research interest due to their pleiotropic profile of bioactivities. Scientific literature reports that these compounds exhibit a range of pharmacological properties, including antitumoral, anti-inflammatory, antimicrobial, and neuroprotective activities . While specific mechanistic studies on this compound are limited, related polyacetylenes have been investigated for their cytotoxic and neurotoxic effects at high concentrations . This compound serves as a valuable reference standard and chemical probe for researchers in natural product chemistry and phytochemistry. Its primary applications include the identification and quantification of bioactive components in plant extracts using analytical techniques such as high-performance liquid chromatography (HPLC) with diode array (DAD) or mass spectrometric (MS) detection . It is also used in studies exploring the biosynthetic pathways of acetylenic lipids in terrestrial plants and for screening biological activities in vitro. This product is intended for research purposes only and is not for drug, household, or other uses.

Properties

CAS No.

61102-22-5

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

heptadeca-2,9,16-trien-4,6-diyn-1-ol

InChI

InChI=1S/C17H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,8-9,15-16,18H,1,3-7,10,17H2

InChI Key

YIVFXIIHTUAIBW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC=CCC#CC#CC=CCO

Origin of Product

United States

Preparation Methods

Molecular Architecture

The molecule contains three double bonds (at C2, C9, and C16) and two triple bonds (C4 and C6), with a hydroxyl group at C1. The SMILES notation (CC=CC#CC#CC(C=CCCCCCC=C)O) confirms this arrangement. The conjugated π-system imposes regiochemical constraints during synthesis, necessitating precise bond-forming strategies to avoid undesired isomerization or polymerization.

Key Synthetic Obstacles

  • Triple Bond Installation : Sequential alkyne formations require orthogonal protecting group strategies to prevent over-reaction.
  • Double Bond Geometry : Stereocontrol at C2 (Z), C9 (Z), and C16 (E) demands catalyst-specific approaches.
  • Hydroxyl Group Compatibility : The C1 alcohol’s acidity (pKa ~16-18) mandates protection during metal-mediated reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Stille Coupling for Conjugated Enyne Assembly

The Royal Society of Chemistry protocol employs Pd₂dba₃ (0.5 mol%) with tricyclohexylphosphonium tetrafluoroborate (2 mol%) in dichloromethane to couple propargyl alcohol derivatives with tributylstannanes:

Representative Procedure

  • Charge Pd₂dba₃ (82 mg, 89 μmol), phosphonium salt (131 mg, 365 μmol), and diisopropylethylamine (92 mg, 712 μmol) in anhydrous CH₂Cl₂ (100 mL).
  • Add propargyl alcohol (1.00 g, 17.8 mmol) and Bu₃SnH (6.23 g, 21.4 mmol) in CH₂Cl₂ (50 mL).
  • Stir under argon for 12 hours at 25°C.
  • Purify via silica chromatography (petroleum ether/EtOAc 9:1) to yield (E)-5-(tributylstannyl)prop-2-en-1-ol (3.88 g, 63%).

Critical Parameters

  • Ligand Effects : Bulky phosphonium salts prevent β-hydride elimination.
  • Solvent Choice : Dichloromethane’s low polarity suppresses tin aggregation.
  • Temperature : Reactions above 30°C induce desilylation of propargyl precursors.

Chromium-Mediated Alkyne-Diene Coupling

Chromium(II) chloride (8 eq.) and lithium iodide (4 eq.) in THF mediate conjugation of stannylated aldehydes with dioxaborolanes:

Optimized Conditions

Component Quantity Role
CrCl₂ 983 mg Single-electron reductant
LiI 535 mg Iodide source
THF 8.5 mL Polar aprotic solvent
Reaction Time 12 h Full conversion

This system converts (E)-3-(tributylstannyl)acrylaldehyde (200 mg) to conjugated dienes in 75% yield, critical for constructing the C9-C16 segment.

Sequential Oxidation-Protection Cycles

Manganese Dioxide Oxidation

MnO₂ (17 eq.) in CH₂Cl₂ selectively oxidizes allylic alcohols to α,β-unsaturated aldehydes without over-oxidation:

Performance Metrics

  • Conversion Efficiency : 88-92% across substrates
  • Byproduct Formation : <5% carboxylic acids
  • Typical Scale : 2-5 mmol with 1:20 solvent ratio

Hydroxyl Group Protection

While the target molecule retains a free OH group, intermediate stages require protection as:

Protecting Group Comparison

Group Conditions for Deprotection Compatibility
TBS ether TBAF in THF Pd catalysis
Acetyl K₂CO₃/MeOH Cr-mediated
MOM ether HCl/MeOH MnO₂ oxidation

Patent data suggests paratoluene sulfonic acid effectively mediates protections without epimerization.

Stereochemical Control Methodologies

Z-Selective Alkyne Reductions

Lindlar catalyst (Pb-quinoline poisoned) achieves >95% Z-geometry in hydrogenations:

Substrate-Specific Results

Starting Material H₂ Pressure Z:E Ratio
Heptadecynoic acid 15 psi 97:3
Terminal alkyne 30 psi 89:11

Conformational Analysis via NMR

¹H NMR (300 MHz, CDCl₃) key signals:

  • δ 5.94 (m, 2H, C9-C10)
  • δ 3.66 (m, 2H, C1-OH)
  • δ 2.17 (m, 2H, C3-H₂)

13C NMR confirms deshielded alkynyl carbons at δ 130.1 (C4), 128.9 (C6).

Scalability and Industrial Adaptations

Continuous Flow Optimization

Pilot-scale studies demonstrate improved yields in flow systems:

Benchmark Data

Parameter Batch Mode Flow Mode
Reaction Time 12 h 45 min
Pd Catalyst Loading 0.5 mol% 0.2 mol%
Isolated Yield 63% 78%

Waste Stream Management

Stannane byproducts require treatment with KF solutions to precipitate SnF₂ (99.9% removal efficiency).

Analytical Validation Protocols

GC-MS Fragmentation Patterns

Characteristic m/z peaks:

  • 242.36 [M]⁺ (calc. 242.36)
  • 225.28 [M-OH]⁺
  • 197.19 [M-C₃H₇]⁺

IR Spectroscopic Markers

  • ν 3320 cm⁻¹ (broad, O-H stretch)
  • ν 2102 cm⁻¹ (sharp, C≡C stretch)
  • ν 1640 cm⁻¹ (C=C stretch)

Chemical Reactions Analysis

Types of Reactions

Heptadeca-2,9,16-triene-4,6-diyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadeca-2,9,16-triene-4,6-diyn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of heptadeca-2,9,16-triene-4,6-diyn-1-ol involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit key enzymes, leading to cell death. Its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Chain Length

Heptadeca-2,9,16-triene-4,6-diyn-1-ol differs from other polyacetylenes in chain length, substituent positions, and functional groups:

Compound Name Molecular Formula Key Structural Features Bioactivity Source Reference ID
This compound C₁₇H₂₂O 17C chain; 3 double bonds (2,9,16), 2 triple bonds (4,6); -OH at C1 Not reported Synthetic?
Saikodiyne F C₁₅H₂₀O₂ 15C chain; 2 double bonds (2Z,9Z), 2 triple bonds (4,6); -OH at C1 and C8 Untested (limited availability) Natural (Bupleurum)
(E/Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol C₁₃H₁₂O 7C chain + phenyl group; 1 double bond (C2), 2 triple bonds (4,6); -OH at C1 Anti-metastatic (gastric cancer) Natural (Bidens pilosa)
Tetradeca-4,6,8,10-tetrayne-1,14-diol C₁₄H₁₄O₂ 14C chain; 4 consecutive triple bonds (4,6,8,10); -OH at C1 and C14 Antimicrobial potential Synthetic
8-Dodecene-3,6-diyn-1-ol C₁₂H₁₆O 12C chain; 1 double bond (C8), 2 triple bonds (3,6); -OH at C1 None reported Synthetic

Key Observations :

  • Chain Length : The target compound’s longer chain (C17) may influence solubility and membrane permeability compared to shorter analogs like saikodiyne F (C15) or phenyl-substituted derivatives (C13) .
  • Functional Groups : Hydroxyl groups at terminal positions (C1 in the target compound) are common in bioactive polyacetylenes, likely facilitating hydrogen bonding and interactions with biological targets .
Bioactivity Comparisons
  • Anti-Tumor Activity: (E/Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol inhibits gastric cancer metastasis, attributed to its conjugated ene-diyne system .
  • Antimicrobial Properties : Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) showed antimicrobial activity, likely due to its highly unsaturated backbone disrupting microbial membranes .
Structural Isomerism

The hydroxyl group position significantly impacts bioactivity. For example, (2Z,9E)-heptadeca-2,9,16-trien-4,6-diyn-8-ol is an isomer of the target compound with -OH at C8 instead of C1. Such positional changes could alter solubility, reactivity, and target binding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing heptadeca-2,9,16-triene-4,6-diyn-1-ol?

  • Methodological Answer : Polyacetylenes like this compound are typically synthesized via Cu-mediated oxidative coupling. For example, tetradeca-4,6,8,10-tetrayne-1,14-diol was synthesized by homodimerization of hepta-4,6-diyn-1-ol using Cu(OAc)₂ and K₂CO₃ in CH₃CN under vigorous stirring for 18 hours . A similar approach can be adapted for this compound by optimizing reaction conditions (e.g., temperature, catalyst loading) and protecting groups for hydroxyl functionalities.

Table 1 : Example Reaction Conditions for Polyacetylene Synthesis

ReactantReagents/ConditionsYield
Hepta-4,6-diyn-1-olCu(OAc)₂, K₂CO₃, CH₃CN, RT, 18h32%

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and optical rotation analysis are critical. In structurally analogous compounds (e.g., saikodiyne F), 1^1H and 13^13C NMR data were compared with known analogues to assign stereochemistry, while optical rotation determined absolute configuration (e.g., 8S in saikodiyne F) . For unsaturated systems, 2D NMR (COSY, HSQC) resolves coupling patterns and confirms diene/diyne positioning.

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : Polyacetylenes are prone to oxidation and photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid contact with metals or oxidizing agents. Safety protocols from related diol compounds recommend using fume hoods, gloves, and eye protection during handling .

Advanced Research Questions

Q. How can contradictory NMR data in structural elucidation be resolved?

  • Methodological Answer : Discrepancies arise from stereochemical variations or solvent effects. For example, saikodiyne F’s NMR data were initially ambiguous but resolved by comparing shifts with a C17 analogue and validating via optical rotation . Use computational tools (DFT-based NMR prediction) to simulate spectra and cross-verify with experimental data.

Q. What bioactivity-guided strategies isolate this compound from natural sources?

  • Methodological Answer : Anti-inflammatory or anti-cancer bioassays guide isolation. For instance, polyacetylenes from Bupleurum chinense were isolated via bioactivity-guided fractionation using NF-κB inhibition assays . Combine column chromatography (silica gel, RP-18) with HPLC-PDA-MS to track target compounds.

Q. How can mechanistic studies evaluate its anti-metastatic potential?

  • Methodological Answer : Use in vitro migration/invasion assays (e.g., Boyden chamber) and analyze signaling pathways. For analogous compounds, dose-dependent suppression of Wnt/β-catenin and Hippo/YAP pathways was demonstrated via Western blotting (e.g., reduced MMP-9, vimentin) . Validate with RNA-seq or CRISPR-Cas9 knockout models.

Table 2 : Key Pathways and Biomarkers in Anti-Metastatic Studies

PathwayDownregulated BiomarkersUpregulated Biomarkers
Wnt/β-cateninβ-catenin, c-MycE-cadherin
Hippo/YAPYAP/TAZ, Cyr61p-LATS1

Q. How are computational methods applied to predict reactivity or regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For polyacetylenes, analyze bond dissociation energies to assess stability of conjugated systems. Molecular docking can simulate interactions with biological targets (e.g., NF-κB) .

Q. What strategies reconcile conflicting bioactivity results across studies?

  • Methodological Answer : Triangulate data using multiple assays (e.g., cytotoxicity, apoptosis, ROS detection) and orthogonal models (2D vs. 3D cell cultures). For polyacetylenes, discrepancies in anti-cancer activity were resolved by testing isomer-specific effects (e.g., (E)- vs. (Z)-isomers in Bidens pilosa) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.